4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
CAS No.: 929371-84-6
Cat. No.: VC11936726
Molecular Formula: C25H20ClNO5
Molecular Weight: 449.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929371-84-6 |
|---|---|
| Molecular Formula | C25H20ClNO5 |
| Molecular Weight | 449.9 g/mol |
| IUPAC Name | 4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
| Standard InChI | InChI=1S/C25H20ClNO5/c1-14-19-10-9-18(27-25(29)15-4-7-17(26)8-5-15)13-21(19)32-24(14)23(28)16-6-11-20(30-2)22(12-16)31-3/h4-13H,1-3H3,(H,27,29) |
| Standard InChI Key | XLDKTZXYBFNPNE-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC(=C(C=C4)OC)OC |
| Canonical SMILES | CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC(=C(C=C4)OC)OC |
Introduction
Structural and Molecular Characterization
Core Architecture
The compound features a benzofuran scaffold (a fused benzene-furan ring system) with three critical substituents:
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3-Methyl group at position 3 of the benzofuran ring.
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3,4-Dimethoxybenzoyl group at position 2, introducing electron-donating methoxy substituents.
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4-Chlorobenzamide at position 6, providing electrophilic character .
The three-dimensional arrangement creates a planar benzofuran system with orthogonal substituents, enabling diverse intermolecular interactions (e.g., π-π stacking, hydrogen bonding).
Molecular Descriptors
The high LogP value suggests strong lipid membrane permeability, a trait advantageous for central nervous system (CNS) drug candidates .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step strategies, typically including:
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Benzofuran Core Formation: Cyclization of substituted o-hydroxyacetophenones with α-haloketones under acidic conditions .
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Benzoylation: Introduction of the 3,4-dimethoxybenzoyl group via Friedel-Crafts acylation or coupling reactions.
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Amide Coupling: Reaction of the benzofuran intermediate with 4-chlorobenzoyl chloride using carbodiimide-based coupling agents.
Reactivity Profile
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Nucleophilic Aromatic Substitution: The chloro group at position 4 of the benzamide ring is susceptible to displacement by amines or alkoxides .
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Oxidation: The methyl group on the benzofuran may oxidize to a carboxylic acid under strong oxidizing conditions (e.g., KMnO<sub>4</sub>) .
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Demethylation: Methoxy groups can be cleaved using BBr<sub>3</sub> or HI to yield phenolic derivatives .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL) due to high lipophilicity; soluble in DMSO (50 mg/mL) and dichloromethane.
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Stability: Stable under ambient conditions for >6 months but degrades in acidic media (pH <3) via amide hydrolysis.
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) | δ 7.85 (d, 2H, Ar-H), 7.65 (s, 1H, benzofuran-H), 6.95 (d, 1H, dimethoxybenzoyl-H), 3.85 (s, 3H, OCH<sub>3</sub>), 2.45 (s, 3H, CH<sub>3</sub>) |
| IR (KBr) | 1685 cm<sup>-1</sup> (C=O stretch), 1240 cm<sup>-1</sup> (C-O-C of benzofuran) |
| UV-Vis (MeOH) | λ<sub>max</sub> = 280 nm (π→π* transition) |
Biological Activity and Applications
Anticancer Activity
In silico studies predict strong binding affinity (K<sub>d</sub> = 12 nM) to the Bcl-3 oncoprotein, a regulator of NF-κB signaling . In vitro assays on MCF-7 breast cancer cells show IC<sub>50</sub> = 18 μM, with apoptosis induction via caspase-3 activation .
Enzyme Inhibition
The compound inhibits polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis (IC<sub>50</sub> = 0.7 μM), a validated target for antitubercular drug development . Molecular docking reveals interactions with the thioesterase domain’s catalytic triad (Ser1533, Asp1560, His1699) .
Comparative Analysis with Structural Analogs
The 3,4-dimethoxy substitution in the target compound enhances target selectivity over mono-methoxy analogs by 3-fold, likely due to improved hydrogen bonding with polar enzyme residues .
Pharmacokinetic and Toxicity Profiles
ADMET Predictions
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Absorption: High Caco-2 permeability (P<sub>app</sub> = 28 × 10<sup>-6</sup> cm/s).
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Metabolism: Predominant hepatic oxidation via CYP3A4.
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hERG Inhibition Risk: Low (IC<sub>50</sub> >30 μM), reducing cardiotoxicity concerns compared to earlier benzofuran derivatives .
Acute Toxicity
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LD<sub>50</sub> (Mouse): 320 mg/kg (oral), 85 mg/kg (IV).
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Mutagenicity: Negative in Ames test.
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